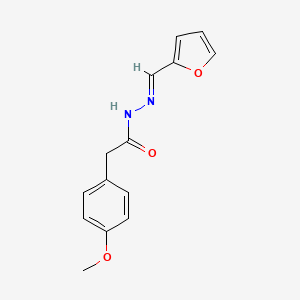

![molecular formula C14H20N6OS B5509255 4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like 4-(1-Methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine often involves multi-step procedures to achieve the desired structure. A common approach in synthesizing similar compounds involves nucleophilic aromatic substitution, followed by ring closure reactions and functional group modifications. For instance, studies have demonstrated the synthesis of related compounds through efficient pathways, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity (Shibuya et al., 2018; Rajkumar et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by intricate arrangements of nitrogen-containing rings, such as imidazoles and triazoles, which are known for their versatile chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for elucidating the structure, confirming the arrangement of atoms and the presence of specific functional groups within the molecule (Ahmed et al., 2017; Qian-yi, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of this compound-like compounds often involve interactions between the nitrogen-containing rings and various reagents. These compounds can undergo a range of reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, contributing to their versatility in chemical synthesis and potential applications in pharmaceuticals and materials science (Abdel‐Aziz et al., 2009; Shevchuk et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and the structural arrangement can significantly affect these properties, which are critical for their application in various fields. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study these properties in detail (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to understanding the potential applications of these compounds. Studies often focus on their binding affinity to various receptors or enzymes, providing insights into their mechanism of action and potential therapeutic applications. In vitro and in vivo assays, along with computational modeling, are essential tools for evaluating these properties (Trabanco et al., 2006).

Wissenschaftliche Forschungsanwendungen

Novel Metal-based Chemotherapy

Research explores the synthesis of metal complexes with various imidazole derivatives, aiming to develop novel metal-based chemotherapy treatments for tropical diseases. The study details the preparation and characterization of copper complexes with imidazole and triazole ligands, highlighting their potential in disease treatment (Navarro et al., 2000).

Mimicking Copper Enzymes

A multistep synthesis process was developed for a ligand derived from L-histidine, designed to mimic the coordination environment in copper oxidases. This research contributes to understanding the structural requirements for enzyme mimics and their potential applications in catalysis and therapeutic agents (Santagostini et al., 1999).

Synthesis of Piperidine Derivatives

A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues, was developed. This synthesis approach contributes to the broader availability of piperidine derivatives for various research and development purposes in pharmaceuticals and material science (Shevchuk et al., 2012).

Antimycotic Imidazoles

Ketoconazole, a potent antifungal agent, was synthesized, demonstrating the process of developing orally active broad-spectrum antimycotic medications. This highlights the significance of imidazole derivatives in treating fungal infections (Heeres et al., 1979).

Antioxidant and Anticorrosive Agents

Research into synthesizing novel antioxidant and anticorrosive additives for lubricating oils involved the creation of imidazolone derivatives, demonstrating the versatility of imidazole compounds in industrial applications beyond pharmaceuticals (Habib et al., 2012).

NMDA Receptor Ligands

The discovery of 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor showcases the therapeutic potential of imidazole derivatives in neurological disorders, including Parkinson's disease (Wright et al., 1999).

Eigenschaften

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6OS/c1-18-8-5-15-13(18)11-3-6-20(7-4-11)12(21)9-22-14-17-16-10-19(14)2/h5,8,10-11H,3-4,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWMXXYJFDOYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)CSC3=NN=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)